Scientific Field: Materials Science
Methods of Application: The specific methods of application or experimental procedures would depend on the specific product being manufactured. Generally, plasticizers like DEHCH are mixed with the PVC resin during the manufacturing process to increase its flexibility and durability.
Results or Outcomes: The use of DEHCH as a plasticizer results in PVC products that are more flexible and durable.
Scientific Field: Chemistry
Summary of the Application: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be used as a solvent in various chemical reactions.
Methods of Application: As a solvent, it is used to dissolve other substances during a chemical reaction. The specific methods of application would depend on the exact chemical reaction being performed.
Results or Outcomes: The use of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate as a solvent can help facilitate chemical reactions by dissolving reactants, allowing them to interact more efficiently.
Scientific Field: Mechanical Engineering
Summary of the Application: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be used as a lubricant in various mechanical systems.
Methods of Application: As a lubricant, it is applied to the surfaces of mechanical parts to reduce friction and wear. The specific methods of application would depend on the exact mechanical system.
Results or Outcomes: The use of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate as a lubricant can help extend the lifespan of mechanical parts by reducing friction and wear.
Summary of the Application: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be used as a thickening agent in various products.
Methods of Application: As a thickening agent, it is added to products to increase their viscosity. The specific methods of application would depend on the exact product being manufactured.
Results or Outcomes: The use of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate as a thickening agent can help improve the texture and consistency of products.
Summary of the Application: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be used in the preparation of coating materials.
Methods of Application: It can be mixed with other ingredients to form a coating material. The specific methods of application would depend on the exact coating material being prepared.
Results or Outcomes: The use of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate in coating materials can help improve their properties, such as durability and resistance to weathering.
Scientific Field: Electronics
Summary of the Application: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be used in the preparation of electronic materials.
Methods of Application: It can be incorporated into electronic materials during their manufacturing process. The specific methods of application would depend on the exact electronic material being prepared.
Results or Outcomes: The use of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate in electronic materials can help improve their properties, such as conductivity and durability.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula and a molecular weight of 394.60 g/mol. This compound appears as a colorless to almost colorless liquid and is primarily used as a plasticizer in the manufacturing of polymers and other plastic products . It is also known by various synonyms, including 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester, and bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate .
The synthesis of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst under controlled temperature conditions to ensure high yields:
This compound is primarily used as a plasticizer in various applications:
Additionally, it finds use in formulations for lubricants and sealants due to its favorable properties .
Studies on the interactions of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate with other substances indicate that it can influence the physical properties of polymer matrices. Its presence can modify thermal stability and mechanical performance in composite materials. Furthermore, its interactions with biological systems have been investigated to assess its potential toxicity and environmental impact .
Several compounds share structural similarities with bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(2-ethylhexyl) phthalate | Widely used plasticizer; potential endocrine disruptor | |
Diisononyl phthalate | Known for low volatility; used in flexible PVC | |
Di(2-ethylhexyl) phthalate | Commonly used in food packaging; similar toxicity profile |
Uniqueness: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is distinguished by its cyclohexene structure which provides unique mechanical properties compared to traditional phthalates. Its lower toxicity profile makes it a preferable choice in certain applications where health concerns are paramount .
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a colorless to almost colorless clear liquid with no reported odor characteristics [1] [2] [3]. This liquid state at ambient conditions is typical for long-chain diester plasticizers and facilitates its industrial applications in polymer formulations.
The compound maintains its liquid state under normal storage conditions, which are recommended to be in a cool, dark place at temperatures below 15°C [1] [2] [3]. This physical characteristic is particularly advantageous for processing and incorporation into various polymer matrices where flowability and mixing characteristics are important operational parameters.
The melting point of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate has not been precisely determined in the available literature. Given its liquid state at room temperature, the melting point is expected to be below 20°C, which is consistent with the behavior of similar long-chain diester compounds.
Similarly, the boiling point has not been experimentally determined for this specific compound. However, related cyclohexane dicarboxylic acid diesters show boiling points in the range of 458-464°C at 760 mmHg [4] [5]. The structural similarity suggests that bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate would exhibit comparable thermal stability and boiling characteristics.
The compound exhibits a flash point of 202°C [1] [2] [3], indicating good thermal stability and relatively low volatility at typical processing temperatures. This property is significant for industrial applications where elevated temperatures may be encountered during manufacturing processes.
The specific gravity of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is 0.97 at 20/20°C [1] [2] [3], indicating that the compound is slightly less dense than water. This density value is consistent with organic diesters containing long alkyl chains and reflects the significant contribution of the two 2-ethylhexyl groups to the overall molecular structure.
While dynamic viscosity measurements are not directly available in the literature for this compound, the refractive index of 1.46 [1] [2] [3] provides insight into the optical density and molecular packing characteristics. The relatively low refractive index is consistent with a compound containing predominantly aliphatic carbon-hydrogen bonds.
Computational studies suggest that the compound would exhibit viscosity characteristics similar to other plasticizer molecules of comparable molecular weight, with values likely ranging from moderate to high viscosity depending on temperature conditions [6].
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exhibits characteristic solubility behavior that reflects its amphiphilic molecular structure with both polar ester groups and extensive nonpolar alkyl chains.
Water Solubility: The compound is insoluble in water [8], which is attributed to its predominantly hydrophobic character arising from the two long 2-ethylhexyl chains. This poor aqueous solubility is typical for plasticizer compounds and limits potential environmental mobility in aqueous systems.
Organic Solvent Solubility: The compound demonstrates good solubility in organic solvents including ethanol and acetone . This solubility pattern makes it suitable for extraction and analytical procedures using organic solvent systems. The compound has been successfully analyzed using dissolution in deuterated tetrahydrofuran and extraction with deuterated chloroform for nuclear magnetic resonance studies [9].
Specialized Solvents: For infrared spectroscopic analysis, the compound has been successfully dissolved in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) [10] [11], indicating compatibility with halogenated and sulfur-containing solvents.
Infrared spectroscopic data for bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is available through the NIST Chemistry WebBook [10] [11]. The compound has been analyzed in solution using a 10% concentration in carbon tetrachloride for the 2.7-7.5 μm region and 10% in carbon disulfide for the 7.5-26 μm region [10].
Key infrared absorption characteristics expected for this compound include:
The infrared spectrum provides definitive structural confirmation and can be used for identification and purity assessment of the compound.
Nuclear magnetic resonance spectroscopy has been successfully employed for the identification and quantification of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate in various analytical applications [9]. Both ¹H NMR and ¹³C NMR techniques provide valuable structural information.
¹H NMR Characteristics: The proton NMR spectrum would be expected to show characteristic resonances for:
¹³C NMR Characteristics: The carbon-13 NMR spectrum would demonstrate:
The NMR approach has proven particularly valuable for plasticizer analysis in polyvinyl chloride materials, where dissolution in deuterated solvents allows for both identification and quantitative determination [9].
Mass spectrometric data for bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is available through the NIST Mass Spectrometry Data Center [12]. The electron ionization mass spectrum provides characteristic fragmentation patterns that are useful for compound identification.
Expected mass spectrometric characteristics include:
The fragmentation patterns are particularly valuable for distinguishing this compound from related cyclohexane dicarboxylate esters and for confirming structural assignments in complex mixtures.
Ultra-violet visible spectroscopic data for bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is limited in the available literature. The compound contains a cyclohexene chromophore, which would be expected to exhibit weak absorption in the UV region.
Expected UV Characteristics:
The limited chromophoric character of this compound means that UV-visible spectroscopy is not typically the method of choice for analytical determination, with infrared spectroscopy and nuclear magnetic resonance being more informative for structural characterization and quantitative analysis.